molecular formula C17H11N3O4 B2833383 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate CAS No. 851862-98-1

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate

Cat. No.: B2833383
CAS No.: 851862-98-1
M. Wt: 321.292
InChI Key: JKVBOQZNPRNINF-UHFFFAOYSA-N
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Description

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate is a complex organic compound featuring a fused triazine and benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran-2-carboxylate moiety, which is then coupled with a triazine derivative.

  • Preparation of Benzofuran-2-carboxylate

      Starting Material: 2-hydroxybenzaldehyde

      Reagents: Acetic anhydride, sodium acetate

      Conditions: Reflux in acetic acid to form benzofuran-2-carboxylic acid.

  • Formation of Triazine Derivative

      Starting Material: 2-aminobenzonitrile

      Reagents: Sodium nitrite, hydrochloric acid

      Conditions: Diazotization followed by cyclization to form 4-oxobenzo[d][1,2,3]triazin-3(4H)-one.

  • Coupling Reaction

      Reagents: Benzofuran-2-carboxylic acid, 4-oxobenzo[d][1,2,3]triazin-3(4H)-one, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

      Conditions: Room temperature, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the benzofuran or triazine rings.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Mild to moderate temperatures

      Products: Reduced forms of the triazine or benzofuran rings.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives with functional groups like halides, amines, or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: N-bromosuccinimide, various nucleophiles

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structure can interact with various biological targets, making it a candidate for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating conditions such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzamide
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzothiazole

Uniqueness

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate is unique due to its fused triazine and benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and its implications in medicinal chemistry, particularly in the context of therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to a class of heterocyclic compounds characterized by the presence of both triazine and benzofuran moieties. The synthesis typically involves multi-step organic reactions which include:

  • Formation of Benzofuran Core : The initial step involves the synthesis of benzofuran derivatives through cyclization reactions.
  • Introduction of Triazine Group : This is achieved by reacting the benzofuran derivative with appropriate triazine precursors under basic conditions.
  • Final Coupling : The final product is obtained by coupling the modified benzofuran with a carboxylate group.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazine and benzofuran structures exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

CompoundMIC (mg/mL)MBC (mg/mL)Activity Against
Compound A0.230.47E. coli
Compound B0.700.94B. cereus

This data indicates that the compound may possess broad-spectrum antibacterial properties, particularly effective against Gram-positive bacteria like Bacillus cereus.

Antiviral Activity

The compound's structural analogs have also been investigated for their antiviral properties, particularly against Hepatitis C virus (HCV). Molecular docking studies have revealed that certain derivatives demonstrate strong binding affinities to the NS5B RNA-dependent RNA polymerase enzyme, crucial for viral replication.

CompoundBinding Affinity (Kcal/mol)
BF-9-16.09
BF-12-15.75
BF-13-15.82

These findings suggest that modifications to the benzofuran and triazine cores can enhance antiviral activity, making these compounds potential candidates for drug development.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : Interaction with specific cellular receptors could alter signaling pathways associated with inflammation or infection.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

In a recent study published in PubMed, researchers evaluated a series of benzofuran derivatives for their effectiveness against HCV. The study utilized structure-based drug design and molecular dynamics simulations to assess binding affinities and stability of enzyme-inhibitor complexes, highlighting the potential of these compounds as therapeutic agents against viral infections .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-16-12-6-2-3-7-13(12)18-19-20(16)10-23-17(22)15-9-11-5-1-4-8-14(11)24-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVBOQZNPRNINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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